Bienvenue dans la boutique en ligne BenchChem!

CM-39

ALDH1A1 inhibition IC50 cancer stem cell

CM-39 (CAS 361156-54-9) is a non-covalent, reversible ALDH1A inhibitor (IC50 0.9 μM) with selectivity over ALDH2. It serves as the benchmark scaffold for ALDH1A-targeting campaigns and is ideal for washout assays and chemosensitization studies (e.g., synergy with cisplatin). For research use only.

Molecular Formula C19H15FN4OS
Molecular Weight 366.4 g/mol
Cat. No. B1669261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-39
SynonymsCM39;  CM-39;  CM 39; 
Molecular FormulaC19H15FN4OS
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC4=CC(=CC=C4)F
InChIInChI=1S/C19H15FN4OS/c1-12-5-2-3-8-16(12)24-18(25)15-10-21-23-17(15)22-19(24)26-11-13-6-4-7-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)
InChIKeySSEVBNPAVKLWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CM-39 for ALDH1A Research: A Non-Covalent Pan-ALDH1A Inhibitor with Defined Isoform Activity


CM-39 (CAS: 361156-54-9) is a small-molecule, non-covalent, and reversible inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) subfamily, demonstrating an IC50 of 0.9 μM against ALDH1A1 [1]. ALDH1A enzymes are implicated in cancer stem cell (CSC) maintenance and chemoresistance across multiple tumor types, making this compound a tool for interrogating ALDH1A biology in oncology research . The compound serves as the starting scaffold for a medicinal chemistry campaign that yielded optimized analogs with enhanced potency and pharmacokinetic properties [2].

Procurement Rationale: Why CM-39's Specific ALDH1A Inhibition Profile Cannot Be Assumed by Other ALDH Inhibitors


The ALDH enzyme superfamily comprises 19 isoforms with overlapping yet distinct substrate specificities and tissue distributions [1]. Among ALDH inhibitors, CM-39 occupies a unique position as a pan-ALDH1A inhibitor with a well-characterized non-covalent mechanism of action. Unlike the pan-ALDH inhibitor DEAB, which potently inhibits ALDH2 (IC50 0.16 μM) and thus carries higher off-target potential in cardiovascular research, CM-39 demonstrates excellent selectivity over the ALDH2 isoform [2]. Conversely, compared to the more potent pan-ALDH1A inhibitor 673A (ALDH1A1 IC50 246 nM), CM-39's lower biochemical potency is offset by its distinct chemical scaffold and reversible binding mode, which may be advantageous in experimental designs requiring washout or reversibility [3]. These differentiated pharmacological properties mean that substituting CM-39 with another ALDH inhibitor in a defined experimental protocol will alter the inhibition profile and potentially confound results.

CM-39 Comparative Performance Data: Head-to-Head and Cross-Study Evidence Against ALDH Inhibitor Benchmarks


ALDH1A1 Biochemical Potency: CM-39 vs. 673A and DEAB

CM-39 inhibits ALDH1A1 with an IC50 of 0.9 μM [1]. For direct comparison, the pan-ALDH1A inhibitor 673A exhibits an IC50 of 0.246 μM against the same target, representing approximately a 3.7-fold greater biochemical potency . Conversely, the pan-ALDH inhibitor DEAB is significantly more potent against ALDH1A1 (IC50 0.057 μM), but this comes at the cost of substantial off-target ALDH2 inhibition (IC50 0.16 μM), a liability not observed with CM-39 .

ALDH1A1 inhibition IC50 cancer stem cell

Isoform Selectivity: CM-39 Demonstrates Excellent ALDH2 Sparing vs. DEAB

CM-39 exhibits excellent selectivity for the ALDH1A subfamily over the homologous ALDH2 isoform [1]. In contrast, DEAB, a widely used ALDH inhibitor, potently inhibits ALDH2 with an IC50 of 0.16 μM, only a 2.8-fold window from its ALDH1A1 potency . While a precise ALDH2 IC50 for CM-39 is not reported in the primary literature, the structure-activity relationship (SAR) campaign originating from CM-39 specifically aimed to maintain this ALDH2-sparing property, with optimized analogs showing 'excellent selectivity' [1].

ALDH2 selectivity off-target cardiotoxicity

Binding Mechanism: CM-39 is a Reversible Non-Covalent Inhibitor, Unlike Covalent ALDH Inhibitors

CM-39 is characterized as a non-covalent and reversible inhibitor of ALDH1A [1]. This binding mode stands in contrast to several other ALDH inhibitors, such as disulfiram and certain tool compounds, which act through irreversible covalent modification of the active site cysteine [2]. Reversible inhibition allows for washout experiments to verify on-target effects and may reduce the risk of prolonged enzyme inactivation in temporal studies.

non-covalent inhibitor reversible binding target engagement

Functional Synergy with Cisplatin in Ovarian Cancer Models

CM-39 displays a synergistic effect with cisplatin in ovarian cancer preclinical models and reduces the cancer stem cell (CSC) pool [1][2]. The original medicinal chemistry publication reports that two optimized analogs (13g and 13h) derived from the CM-39 scaffold also synergized with cisplatin and depleted CD133+ putative CSCs . This functional activity is a key differentiator from compounds like DEAB, which are primarily used as tool compounds without extensive chemosensitization data in ovarian cancer.

cisplatin synergy ovarian cancer chemosensitization

Recommended Research Applications for CM-39 Based on Validated Experimental Data


Investigating ALDH1A-Mediated Chemoresistance in Ovarian Cancer

CM-39 is an appropriate tool compound for studying the role of ALDH1A enzymes in cisplatin resistance. The compound has demonstrated synergistic effects with cisplatin and reduces the cancer stem cell pool in ovarian cancer models [1][2]. Researchers should consider CM-39 when the experimental goal is to reversibly inhibit ALDH1A and assess chemosensitization without the confounding ALDH2 inhibition seen with pan-ALDH inhibitors like DEAB .

Cancer Stem Cell (CSC) Depletion Studies Requiring Reversible ALDH1A Inhibition

The depletion of the CD133+ putative cancer stem cell population is a validated readout for CM-39 and its optimized analogs [1]. The non-covalent, reversible nature of CM-39's inhibition [2] makes it suitable for experiments where washout is required to confirm target-specific effects, distinguishing it from irreversible ALDH inhibitors.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns Targeting ALDH1A

CM-39 serves as the foundational hit compound in a published medicinal chemistry optimization program that aimed to improve ALDH1A isoform selectivity, biochemical potency, and pharmacokinetic properties [1]. As the benchmark for this scaffold, CM-39 is the appropriate reference standard for internal SAR studies or for evaluating new chemical matter against the same target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.